molecular formula C24H27N5O3 B15135815 mTOR inhibitor-14

mTOR inhibitor-14

カタログ番号: B15135815
分子量: 433.5 g/mol
InChIキー: OYXPDKVBMCFEJF-WLNDFMDLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

mTOR inhibitor-14 (identifier: T81744) is a mammalian target of rapamycin (mTOR) inhibitor that targets the PI3K/Akt/mTOR signaling pathway . ATP-competitive inhibitors bind directly to the kinase domain of mTOR, enabling dual inhibition of both mTOR complex 1 (mTORC1) and mTORC2 . This dual targeting is critical, as mTORC1 regulates cell growth and autophagy, while mTORC2 influences cell survival and metabolism .

特性

分子式

C24H27N5O3

分子量

433.5 g/mol

IUPAC名

(6aS)-5-(4-hydroxycyclohexyl)-2-(1H-indol-4-yl)-6a-methyl-9,10-dihydro-7H-[1,4]oxazino[3,4-h]pteridin-6-one

InChI

InChI=1S/C24H27N5O3/c1-24-14-32-12-11-28(24)22-20(29(23(24)31)15-5-7-16(30)8-6-15)13-26-21(27-22)18-3-2-4-19-17(18)9-10-25-19/h2-4,9-10,13,15-16,25,30H,5-8,11-12,14H2,1H3/t15?,16?,24-/m0/s1

InChIキー

OYXPDKVBMCFEJF-WLNDFMDLSA-N

異性体SMILES

C[C@@]12COCCN1C3=NC(=NC=C3N(C2=O)C4CCC(CC4)O)C5=C6C=CNC6=CC=C5

正規SMILES

CC12COCCN1C3=NC(=NC=C3N(C2=O)C4CCC(CC4)O)C5=C6C=CNC6=CC=C5

製品の起源

United States

準備方法

The synthesis of mTOR inhibitor-14 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of macrocyclic lactone antibiotics derived from Streptomyces hygroscopicus. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical transformations . Industrial production methods focus on optimizing the yield and purity of the compound through large-scale synthesis and purification techniques.

化学反応の分析

Key Modifications:

  • Replacement of Aniline Urea : The aniline urea group in lead compound 1 was substituted with indole/azaindole motifs. This modification:

    • Reduced lipophilicity while maintaining or improving mTOR inhibitory potency.

    • Removed structural alerts, enhancing metabolic stability .

  • Introduction of Branched Alkyl Groups : A new synthesis pathway allowed incorporation of branched alkyl substituents, which improved solubility and absorption .

Chemical Reaction Pathways and Design Principles

While specific reaction mechanisms are not detailed in the literature, the synthesis leveraged property-based drug design and Free–Wilson analysis to predict mTOR potency and selectivity against PI3Kα . Key design principles included:

Design Parameter Modification Outcome
Functional Group Aniline urea → Indole/azaindoleLower lipophilicity, improved solubility
Solubility Enhancement Branched alkyl substituents10-fold increase in thermodynamic solubility at pH 6.8
Selectivity Free–Wilson-guided substituent selection240× selectivity vs. PI3Kα (vs. 110× in 1 )

Pharmacokinetic Improvements

The structural changes in 14c led to significant PK enhancements:

  • Oral Absorption : Fraction absorbed increased from 20% (1 ) to 100% (14c ), attributed to improved solubility .

  • Solubility :

    • pH 6.8: 6.0 μM (14c ) vs. 0.6 μM (1 )

    • pH 1.2: 3960 μM (14c ) vs. 340 μM (1 ) .

  • In Vivo Efficacy : Demonstrated equivalent tumor growth inhibition to 1 at 1/15 the dose in a mouse xenograft model (A549 lung carcinoma) .

In Vivo Performance

In a mouse xenograft model:

  • Dose :

    • 1 : 30 mpk

    • 14c : 2 and 6 mpk

  • Efficacy :

    • 1 (30 mpk) and 14c (2 mpk): Full tumor growth inhibition.

    • 14c (6 mpk): >50% tumor volume reduction .

Structural Insights

The mTOR catalytic site’s solvent-exposed region and hinge pocket (Val2240) are critical for inhibitor binding . 14c ’s structural modifications likely enhance interactions with these regions, contributing to improved potency and selectivity.

科学的研究の応用

mTOR inhibitor-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mTOR signaling pathway and its role in cellular processes. In biology, it is used to investigate the effects of mTOR inhibition on cell growth, proliferation, and autophagy. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and neurodegenerative disorders . In industry, it is used in the development of new drugs and therapeutic strategies targeting the mTOR pathway.

作用機序

mTOR inhibitor-14 exerts its effects by binding to the mTOR kinase domain, thereby inhibiting its activity. This inhibition disrupts the mTOR signaling pathway, leading to the suppression of cell growth and proliferation. The molecular targets of this compound include the mTORC1 and mTORC2 complexes, which are involved in various cellular processes such as protein synthesis, autophagy, and lipid metabolism . By inhibiting mTOR activity, this compound can induce cell cycle arrest and promote apoptosis in cancer cells.

類似化合物との比較

Mechanism of Action: ATP-Competitive vs. Allosteric Inhibitors

  • mTOR inhibitor-14 : ATP-competitive, inhibits both mTORC1 and mTORC2 .
  • Rapamycin (Sirolimus) : Allosteric inhibitor; selectively inhibits mTORC1 by binding to FKBP12, leaving mTORC2 unaffected. This partial inhibition can lead to compensatory mTORC2 activation, contributing to drug resistance .
  • XL388 : ATP-competitive inhibitor with an IC50 of 9.9 nM, targeting both complexes .
  • Torin1, PP242, WYE354: ATP-competitive inhibitors with distinct kinome-wide selectivity profiles. Torin1 is noted for high selectivity, while PP242 also targets PI3K isoforms .

Structural Novelty and Selectivity

  • Structural Uniqueness: Virtual screening studies identified novel mTOR inhibitors (e.g., compounds 13, 17, 40) with low Tanimoto similarity indices (0.13–0.38) relative to known inhibitors, suggesting this compound may also exhibit structural distinctiveness .
  • Selectivity Profiles :
    • This compound : Likely selective for mTOR, though exact off-target data are unavailable.
    • XL388 : Highly selective for mTOR (IC50 = 9.9 nM) .
    • KU63794 : Selective for mTORC1 over mTORC2 .

Table 1: Comparison of Select mTOR Inhibitors

Compound Target Specificity IC50 (nM) Mechanism Structural Class
This compound mTORC1/mTORC2 N/A ATP-competitive Undisclosed
XL388 mTORC1/mTORC2 9.9 ATP-competitive Thienopyrimidine derivative
Rapamycin mTORC1 0.1–0.5 Allosteric Macrolide
Torin1 mTORC1/mTORC2 0.3–2 ATP-competitive Pyrano-pyrimidine

Preclinical Efficacy and Resistance Profiles

  • Resistance Mutations: Rodrik-Outmezguine et al. (2016) demonstrated that new-generation ATP-competitive inhibitors (e.g., RapaLink-1) overcome resistance mutations (e.g., mTOR F2108L).
  • Dual Complex Inhibition : Unlike rapalogs, this compound’s dual inhibition of mTORC1/2 may prevent Akt activation via mTORC2, a resistance mechanism observed in rapalog-treated cancers .

Clinical and Therapeutic Implications

  • Rapalogs in Renal Cell Carcinoma (RCC): Patients with TSC1 or MTOR mutations show prolonged responses to rapalogs, but clonal heterogeneity limits efficacy .
  • ATP-Competitive Inhibitors : Compounds like this compound may offer broader efficacy in tumors with mTOR pathway activation, irrespective of mutation type. However, clinical data for this compound remain unreported .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。